molecular formula C10H10N2O2 B3075570 Methyl 2-amino-5-cyano-3-methylbenzoate CAS No. 1032667-87-0

Methyl 2-amino-5-cyano-3-methylbenzoate

Cat. No. B3075570
Key on ui cas rn: 1032667-87-0
M. Wt: 190.2 g/mol
InChI Key: UHFVZQIOQVEYQM-UHFFFAOYSA-N
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Patent
US09169198B2

Procedure details

Methyl 2-amino-5-bromo-3-methylbenzoate (100 g, 0.393 mol, 96% of quantitative NMR), copper(I) cyanide (36.3 g, 0.401 mol) and N-methyl-2-pyrrolidinone (NMP) (206 g, 200 mL, 2.084 mol) are heated to 170° C. for 4 hours under agitation. The reaction batch is cooled down to 120° C., 350 mL of H2O (90° C.) are added dropwise in the course of 30 minutes and the suspension obtained is filtered. The solid obtained is washed twice with ammonia (200 g, 12% in H2O) and 2 times with 100 ml of water. Following drying in a vacuum drying cabinet at 50° C., methyl 2-amino-5-cyano-3-methylbenzoate is obtained as a grey solid. Yield: 69.0 g, 88.2% of theory, purity: 95.6% quantitative NMR, 1500 ppm Cu).
Quantity
100 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9](Br)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Cu][C:15]#[N:16].CN1CCCC1=O>O>[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]([C:15]#[N:16])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C=C1C)Br
Name
copper(I) cyanide
Quantity
36.3 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
200 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the suspension obtained
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
is washed twice with ammonia (200 g, 12% in H2O) and 2 times with 100 ml of water
CUSTOM
Type
CUSTOM
Details
Following drying in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet at 50° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C=C1C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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